(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl
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Overview
Description
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyridine, featuring a cyclopropyl group and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the reaction of 2-cyclopropyl-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(6-methylpyridin-2-yl)methanamine
- Cyclopropyl(6-methoxypyridin-2-yl)methanamine
- (4-Methylpyridin-2-yl)methanamine
Uniqueness
(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(2-cyclopropyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-4-8(6-11)5-10(12-7)9-2-3-9;/h4-5,9H,2-3,6,11H2,1H3;1H |
InChI Key |
UFIPZRIKPIAVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CC2)CN.Cl |
Origin of Product |
United States |
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